molecular formula C15H21N3S B2579565 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 847853-32-1

3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2579565
CAS No.: 847853-32-1
M. Wt: 275.41
InChI Key: MZCZDHNBJCIRBF-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]amine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, leading to its unique biological activities.

Properties

IUPAC Name

1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-15(2,3)18-14(19)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCZDHNBJCIRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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